molecular formula C13H16N2O2S B2580840 tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate CAS No. 2225142-05-0

tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate

Cat. No.: B2580840
CAS No.: 2225142-05-0
M. Wt: 264.34
InChI Key: VCVBWAWZELSKRW-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate: is a synthetic organic compound with the molecular formula C13H16N2O2S and a molecular weight of 264.35 g/mol This compound is characterized by the presence of a thieno[3,2-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate is unique due to its specific substitution pattern on the thieno[3,2-b]pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-methyl-N-thieno[3,2-b]pyridin-7-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)15(4)10-5-7-14-9-6-8-18-11(9)10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVBWAWZELSKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C2C(=NC=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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